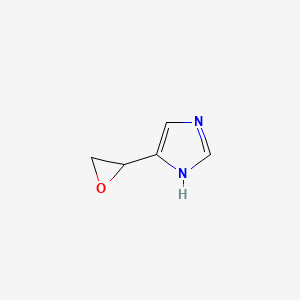
5-(oxiran-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(oxiran-2-yl)-1H-imidazole is a heterocyclic organic compound that features both an oxirane (epoxide) ring and an imidazole ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The oxirane ring is known for its high reactivity, while the imidazole ring is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxiran-2-yl)-1H-imidazole typically involves the formation of the oxirane ring followed by the introduction of the imidazole ring. One common method is the reaction of an appropriate epoxide precursor with an imidazole derivative under basic conditions. For example, the reaction of an epoxide with imidazole in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(oxiran-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxirane derivatives.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
β-Substituted Alcohols: Formed from nucleophilic ring opening
Oxirane Derivatives: Formed from oxidation reactions
Substituted Imidazoles: Formed from substitution reactions
Scientific Research Applications
5-(oxiran-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive imidazole ring.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 5-(oxiran-2-yl)-1H-imidazole involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular functions, making it useful in antimicrobial and anticancer applications . The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(oxiran-2-yl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of an imidazole ring.
3-(naphthalen-1-yl)oxiran-2-yl derivatives: Contains a naphthalene ring, offering different reactivity and applications.
Uniqueness
5-(oxiran-2-yl)-1H-imidazole is unique due to the combination of the oxirane and imidazole rings, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5-(oxiran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C5H6N2O/c1-4(5-2-8-5)7-3-6-1/h1,3,5H,2H2,(H,6,7) |
InChI Key |
JNVCXMLOIOQPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















